3-Biphenyl-4-YL-propan-1-OL

Description

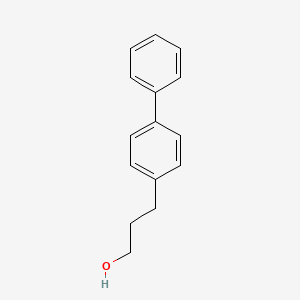

3-Biphenyl-4-YL-propan-1-OL (CAS: Not explicitly provided in evidence) is a tertiary alcohol derivative featuring a biphenyl-4-yl group attached to the third carbon of a propan-1-ol backbone. Its structure (Fig. 1) consists of a hydrophobic biphenyl moiety linked via a carbon-carbon bond to a polar hydroxyl group, conferring amphiphilic properties.

Properties

CAS No. |

78733-60-5 |

|---|---|

Molecular Formula |

C15H16O |

Molecular Weight |

212.29 g/mol |

IUPAC Name |

3-(4-phenylphenyl)propan-1-ol |

InChI |

InChI=1S/C15H16O/c16-12-4-5-13-8-10-15(11-9-13)14-6-2-1-3-7-14/h1-3,6-11,16H,4-5,12H2 |

InChI Key |

XSOUQQQHMLZUOQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)CCCO |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 3-Biphenyl-4-YL-propan-1-OL and its analogs:

Key Findings:

Polarity and Solubility: The alcohol group in this compound increases its polarity compared to the ether-linked analog (3-(biphenyl-4-yloxy)propan-1-ol), which has reduced water solubility due to the nonpolar ether bridge. The pyrazole-containing compound () exhibits intermediate polarity, with the methylthio group (–SMe) contributing to hydrophobic interactions.

Reactivity :

- The –OH group in this compound enables esterification or oxidation reactions, whereas the ether analog is more chemically inert.

- The methylthio group in the pyrazole derivative may participate in nucleophilic reactions or oxidative degradation, requiring careful storage.

Safety and Handling :

- All compounds necessitate PPE (gloves, goggles) due to irritant properties. The pyrazole derivative specifically requires dust control measures to prevent inhalation risks.

Applications: this compound: Potential use in surfactant design or as a chiral intermediate. Ether analog: Suitable for hydrophobic drug delivery systems. Pyrazole derivative: Investigated for antimicrobial or kinase-inhibitor activity due to its heterocyclic core.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.